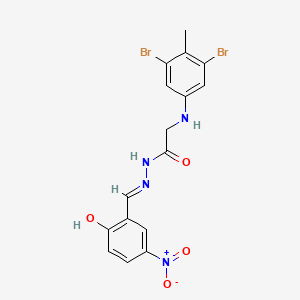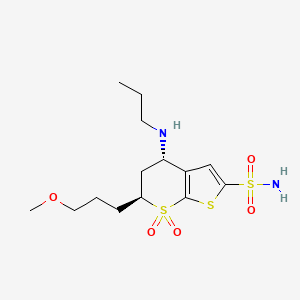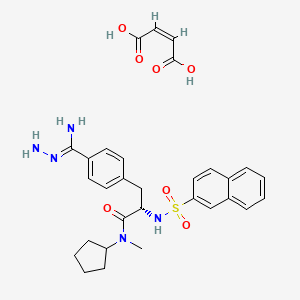
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide, (2Z)-2-butenedioate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LB-30057 is an oral thrombin inhibitor.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Therapeutic Potential
Benzenecarboximidic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and clinical applications. Notably, the guanidine group, considered a super base, when bonded to a benzazole ring, yields 2-guanidinobenzazoles (2GBZs), which could modify the biological activity of these heterocycles. These derivatives are being explored for their cytotoxic effects, inhibition of cell proliferation via angiogenesis and apoptosis, showcasing their therapeutic potential (Rosales-Hernández et al., 2022).
Psychotropic Activity
Phosphorylated carboxylic acids and their derivatives, including phosphorylacetohydrazides, are being studied for their psychotropic activity. These compounds have shown promising results in improving memory and learning, exhibiting neuroprotective properties, and correcting behavioral disorders in conditions like Alzheimer's disease. Their unique mechanism of action, including enhancing glutamatergic transmission and interacting with various neurotransmitter receptors, highlights their potential as new therapeutic agents (Semina et al., 2016).
Anticancer Applications
Cinnamic acid derivatives, including those similar in structure to benzenecarboximidic acid, are gaining attention in anticancer research. Their chemical structure allows for various modifications, making them versatile in medicinal research as traditional and synthetic antitumor agents. Despite their rich medicinal tradition, these derivatives are underutilized, providing a vast potential for exploration and development in cancer treatment (De et al., 2011).
Biological Activity of Functional Derivatives
Acyl thioureas and acyl thiosemicarbazides, functional derivatives of benzenecarboximidic acid, are being explored for their biological activities. These compounds are used in the synthesis of heterocycles and have shown antimicrobial, fungicidal, antitumor, antiviral, antifungal, and other activities. They are promising for further structural modification and drug discovery (Kholodniak & Kovalenko, 2022).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine derivatives, related to benzenecarboximidic acid, are noted for their anticorrosive properties. They form strong chelating complexes with metallic atoms due to their nitrogenous structure and aromatic rings, making them excellent materials for corrosion inhibition in various metal/electrolyte systems (Verma et al., 2021).
Propiedades
Número CAS |
911683-33-5 |
|---|---|
Nombre del producto |
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide, (2Z)-2-butenedioate (1:1) |
Fórmula molecular |
C30H35N5O7S |
Peso molecular |
609.69 |
Nombre IUPAC |
(S)-N-(cyclopentylmethyl)-3-(4-(hydrazinyl(imino)methyl)phenyl)-2-(naphthalene-2-sulfonamido)propanamide maleate |
InChI |
InChI=1S/C26H31N5O3S.C4H4O4/c27-25(30-28)21-11-9-18(10-12-21)15-24(26(32)29-17-19-5-1-2-6-19)31-35(33,34)23-14-13-20-7-3-4-8-22(20)16-23;5-3(6)1-2-4(7)8/h3-4,7-14,16,19,24,31H,1-2,5-6,15,17,28H2,(H2,27,30)(H,29,32);1-2H,(H,5,6)(H,7,8)/b;2-1-/t24-;/m0./s1 |
Clave InChI |
UEYDWKUCSCRYHK-GCCVQAHUSA-N |
SMILES |
NNC(C1=CC=C(C[C@H](NS(=O)(C2=CC=C3C=CC=CC3=C2)=O)C(NCC4CCCC4)=O)C=C1)=N.O=C(O)/C=C\C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LB-30057; LB 30057; LB30057; PD-172524; PD 172524; PD172524; CI-1028; CI 1028; CI1028; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)




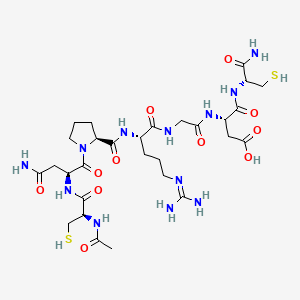
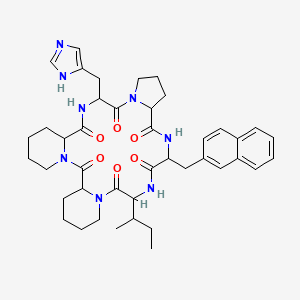

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)
